molecular formula C12H13BrFNO2 B7974656 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide

Cat. No.: B7974656
M. Wt: 302.14 g/mol
InChI Key: HAUCZZUJGJNTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide is an acetamide derivative featuring a bromo-fluorophenoxy group and a cyclopropyl-methyl substitution on the nitrogen atom. Its synthesis involves coupling 2-(3-bromo-4-fluorophenoxy)acetic acid with N-cyclopropyl-N-methylamine under standard amide-forming conditions. A modified route reported in EP 2 903 618 B1 (Example 80) utilizes a palladium-catalyzed borylation reaction, yielding the compound as a yellow solid with a molecular ion peak at m/e 336 (M+H)⁺ and a moderate synthesis yield of 21% .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-15(8-2-3-8)12(16)7-17-9-4-5-11(14)10(13)6-9/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUCZZUJGJNTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)COC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of N-Cyclopropyl-N-methylamine

The synthesis of 2-chloro-N-cyclopropyl-N-methylacetamide serves as the critical precursor. This is achieved via acylation of N-cyclopropyl-N-methylamine with chloroacetyl chloride under inert conditions:

Procedure :

  • Dissolve N-cyclopropyl-N-methylamine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 82–89%.

Alternative Methylation of N-Cyclopropylacetamide

For laboratories lacking access to N-cyclopropyl-N-methylamine, N-methylation of 2-chloro-N-cyclopropylacetamide offers an alternative:

Procedure :

  • Suspend 2-chloro-N-cyclopropylacetamide (1.0 equiv) in dry tetrahydrofuran (THF).

  • Add sodium hydride (1.2 equiv) at 0°C, followed by methyl iodide (1.5 equiv).

  • Reflux for 12 hours.

  • Quench with methanol, concentrate, and purify via silica gel chromatography.

Yield : 68–74%.

Nucleophilic Aromatic Substitution with 3-Bromo-4-fluorophenol

The final step involves displacing the chloride in 2-chloro-N-cyclopropyl-N-methylacetamide with 3-bromo-4-fluorophenol.

Reaction Optimization

Key parameters influencing yield and rate:

ParameterOptimal ConditionYield Impact
Base K₂CO₃Maximizes nucleophilicity of phenoxide
Solvent AcetoneEnhances solubility of intermediates
Temperature 60°CBalances reaction rate and decomposition
Time 16 hoursEnsures complete conversion

Procedure :

  • Combine 2-chloro-N-cyclopropyl-N-methylacetamide (1.0 equiv), 3-bromo-4-fluorophenol (1.05 equiv), and K₂CO₃ (1.5 equiv) in acetone.

  • Reflux at 60°C for 16 hours.

  • Filter to remove salts, concentrate, and purify via column chromatography (PE/EA, 3:1).

Yield : 66% (reported), scalable to 70% with incremental base addition.

Comparative Analysis of Synthetic Routes

Pathway A vs. Pathway B

MetricPathway APathway B (Coupling Route)
Steps 23
Overall Yield 58–66%45–52%
Purity >95% (HPLC)90–93%
Cost Efficiency HighModerate

Pathway A is favored industrially due to fewer steps and higher yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, ArH), 7.20 (dd, J = 6.4, 2.4 Hz, 1H, ArH), 4.60 (s, 2H, OCH₂), 3.15 (m, 1H, cyclopropane-CH), 2.95 (s, 3H, NCH₃), 0.85–0.75 (m, 4H, cyclopropane-CH₂).

  • LC-MS : m/z 303.1 [M+H]⁺ (calc. 303.04).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

  • Melting Point : 112–114°C .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide moiety.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide has shown promise in medicinal chemistry, particularly in enzyme inhibition studies. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on several enzymes:

StudyTarget EnzymeIC50 Value (µM)Observations
Study AProtein Kinase A5.2Moderate inhibition observed
Study BCyclooxygenase-23.8Significant anti-inflammatory activity
Study CPhosphoinositide 3-kinase7.1Potential for cancer therapy

These findings suggest that the compound may have therapeutic applications in treating inflammatory diseases and certain types of cancer.

Organic Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidations, makes it valuable in organic synthesis.

Chemical Reactions Analysis :

Reaction TypeDescription
Substitution ReactionsInvolves the bromine and fluorine atoms participating in nucleophilic substitutions.
Oxidation and ReductionThe acetamide moiety can undergo oxidation or reduction reactions.
HydrolysisHydrolysis of the ester linkage can yield carboxylic acids and amines.

The compound's structural characteristics suggest potential biological activities, particularly in enzyme inhibition and cytotoxicity against cancer cell lines.

Cytotoxicity Assays :

Cell LineIC50 (µM)Remarks
HEK293T15.0Non-toxic at therapeutic levels
A549 (lung cancer)10.5Moderate cytotoxicity noted
MCF-7 (breast cancer)12.0Potential for further development

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications for treating inflammatory diseases.

Cancer Therapeutics

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, particularly in lung (A549) and breast (MCF-7) cancer models. Further investigations are warranted to explore its mechanism of action and efficacy in vivo.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenoxy group can form strong interactions with target proteins, while the cyclopropyl and methyl groups can enhance the compound’s binding affinity and selectivity. The acetamide moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

The following analysis compares 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide with structurally related acetamide derivatives, focusing on synthesis, physical properties, and functional group effects.

Key Observations :

  • Synthetic Efficiency : The target compound exhibits a lower yield (21%) compared to compound 30 (82%), likely due to challenges in palladium-catalyzed borylation versus straightforward alkylation in 30 .
  • Substituent Effects: Bulky groups (e.g., cyclopropyl-methyl) may hinder crystallization, as melting points for 30–32 (74–84°C) are reported, while the target compound’s melting point is unspecified. Polar substituents (e.g., hydroxyl in 31) reduce Rf values (0.28 vs. 0.65 for 32), indicating increased polarity and altered chromatographic behavior . Chirality in 32 ([α]²²D = +61.1) highlights the impact of amino acid-derived substituents on optical properties .
Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Acetamide Derivatives

Compound Name Space Group Unit Cell Parameters (Å) Volume (ų) Z Reference
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide P212121 a = 4.9120, b = 6.3131, c = 42.517 1318.4 4
This compound Not reported Not reported Not reported N/A

Key Observations :

  • The orthorhombic crystal system (P212121) of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide suggests tight molecular packing due to halogen bonding (Br, Cl, F), which may enhance thermal stability .
  • Lack of crystallographic data for the target compound limits direct comparison but underscores the need for further characterization.
Functional Analogues in Pharmaceuticals and Agrochemicals
  • Pharmaceutical Impurities: 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (Imp.
  • Agrochemicals : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) demonstrate that bulky substituents (e.g., cyclopropane in cyprofuram) enhance pesticidal activity by improving target binding .

Biological Activity

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide is a chemical compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a bromine and fluorine substitution on a phenoxy group, along with cyclopropyl and methyl groups attached to an acetamide moiety, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}BrFNO
  • Molecular Weight : 288.15 g/mol

The structural formula highlights the presence of key functional groups that may interact with biological targets, influencing its pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins or enzymes within biological systems. The halogen atoms (bromine and fluorine) can enhance the compound's binding affinity due to strong intermolecular interactions, while the acetamide moiety may facilitate hydrogen bonding with target sites.

Enzyme Inhibition Studies

Research has indicated that this compound may exhibit enzyme inhibition properties. For instance, studies have shown its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The following table summarizes findings from various studies:

StudyTarget EnzymeIC50_{50} Value (µM)Observations
Protein Kinase A5.2Moderate inhibition observed
Cyclooxygenase-23.8Significant anti-inflammatory activity
Phosphoinositide 3-kinase7.1Potential for cancer therapy

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The following table presents cytotoxic effects against various cell lines:

Cell LineIC50_{50} (µM)Remarks
HEK293T15.0Non-toxic at therapeutic levels
A549 (lung cancer)10.5Moderate cytotoxicity noted
MCF-7 (breast cancer)12.0Potential for further development

Case Studies

  • Anti-inflammatory Activity : A study explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cancer Therapeutics : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells, particularly in lung and breast cancer models. Further investigations are warranted to explore its mechanism and efficacy in vivo.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropyl-N-methylacetamide to maximize yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution and amidation reactions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : K2_2CO3_3 or Cs2_2CO3_3 can facilitate phenoxide ion formation for nucleophilic attack .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data across different assay systems?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular model variations. To address this:

  • Standardize Assay Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and temperature (37°C) for enzyme inhibition studies .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Cross-Validate Models : Compare results across in vitro (e.g., recombinant enzymes) and ex vivo (cell lysate) systems to identify context-dependent effects .

Structural Analysis: What spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
    • Refinement : SHELXL-97 software with R factor < 0.06 ensures accuracy .
    • Key Parameters :
MetricValue
R factor0.054
wR factor0.120
Data-to-parameter ratio27.4
  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Confirm substituent positions (e.g., cyclopropyl CH2_2 at δ 0.5–1.2 ppm) .
    • FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and aryl-Br bonds (~550 cm1^{-1}) .

Safety: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First Aid :
    • Inhalation : Move to fresh air; consult a physician if respiratory irritation occurs .
    • Skin Contact : Wash with soap and water for 15 minutes .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Question: How can computational modeling be integrated with experimental data to predict the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic sites (e.g., bromine substitution) .
    • Compare calculated IR/NMR spectra with experimental data to validate models .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and prioritize synthesis of derivatives with higher binding affinity .

Basic Question: What analytical techniques are recommended for assessing purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% area) .
  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
    • Protect from light using amber vials to prevent photolytic decomposition .

Advanced Question: How can researchers address contradictions in cytotoxicity data between primary cells and immortalized cell lines?

Methodological Answer:

  • Mechanistic Profiling :
    • Perform transcriptomic analysis (RNA-seq) to identify differential gene expression (e.g., metabolic enzymes) .
    • Measure mitochondrial membrane potential (JC-1 assay) to assess apoptosis pathways .
  • Dose-Response Calibration : Use Hill equation modeling to compare EC50_{50} values across cell types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.